molecular formula C8H9ClN2O B11996302 N'-(3-Chlorophenyl)acetohydrazide

N'-(3-Chlorophenyl)acetohydrazide

Cat. No.: B11996302
M. Wt: 184.62 g/mol
InChI Key: KEASHJWIKBMFMD-UHFFFAOYSA-N
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Description

N’-(3-Chlorophenyl)acetohydrazide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 3-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-Chlorophenyl)acetohydrazide can be synthesized through the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+hydrazine hydrateN’-(3-Chlorophenyl)acetohydrazide\text{3-chlorobenzoyl chloride} + \text{hydrazine hydrate} \rightarrow \text{N'-(3-Chlorophenyl)acetohydrazide} 3-chlorobenzoyl chloride+hydrazine hydrate→N’-(3-Chlorophenyl)acetohydrazide

Industrial Production Methods

Industrial methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorophenyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acyl azides.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide moiety under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

N’-(3-Chlorophenyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N’-(3-Chlorophenyl)acetohydrazide is not well-documented. it is believed to exert its effects through interactions with specific molecular targets, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Chlorophenyl)acetohydrazide
  • N’-(2-Chlorophenyl)acetohydrazide
  • N’-(3-Bromophenyl)acetohydrazide

Uniqueness

N’-(3-Chlorophenyl)acetohydrazide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

N'-(3-chlorophenyl)acetohydrazide

InChI

InChI=1S/C8H9ClN2O/c1-6(12)10-11-8-4-2-3-7(9)5-8/h2-5,11H,1H3,(H,10,12)

InChI Key

KEASHJWIKBMFMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=CC(=CC=C1)Cl

Origin of Product

United States

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